GlucaGen
Description
Structure
2D Structure
Properties
IUPAC Name |
(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C153H225N43O49S.ClH/c1-72(2)52-97(133(226)176-96(47-51-246-11)132(225)184-104(60-115(159)209)143(236)196-123(78(10)203)151(244)245)179-137(230)103(58-83-64-167-89-29-19-18-28-87(83)89)183-131(224)95(43-46-114(158)208)177-148(241)120(74(5)6)194-141(234)101(54-79-24-14-12-15-25-79)182-138(231)105(61-117(211)212)185-130(223)94(42-45-113(157)207)171-124(217)75(7)170-127(220)91(31-22-49-165-152(160)161)172-128(221)92(32-23-50-166-153(162)163)174-146(239)110(69-199)191-140(233)107(63-119(215)216)186-134(227)98(53-73(3)4)178-135(228)99(56-81-33-37-85(204)38-34-81)180-129(222)90(30-20-21-48-154)173-145(238)109(68-198)190-136(229)100(57-82-35-39-86(205)40-36-82)181-139(232)106(62-118(213)214)187-147(240)111(70-200)192-150(243)122(77(9)202)195-142(235)102(55-80-26-16-13-17-27-80)188-149(242)121(76(8)201)193-116(210)66-168-126(219)93(41-44-112(156)206)175-144(237)108(67-197)189-125(218)88(155)59-84-65-164-71-169-84;/h12-19,24-29,33-40,64-65,71-78,88,90-111,120-123,167,197-205H,20-23,30-32,41-63,66-70,154-155H2,1-11H3,(H2,156,206)(H2,157,207)(H2,158,208)(H2,159,209)(H,164,169)(H,168,219)(H,170,220)(H,171,217)(H,172,221)(H,173,238)(H,174,239)(H,175,237)(H,176,226)(H,177,241)(H,178,228)(H,179,230)(H,180,222)(H,181,232)(H,182,231)(H,183,224)(H,184,225)(H,185,223)(H,186,227)(H,187,240)(H,188,242)(H,189,218)(H,190,229)(H,191,233)(H,192,243)(H,193,210)(H,194,234)(H,195,235)(H,196,236)(H,211,212)(H,213,214)(H,215,216)(H,244,245)(H4,160,161,165)(H4,162,163,166);1H/t75-,76+,77+,78+,88-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,120-,121-,122-,123-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGLLHCSSVJTAN-YYICOITRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC7=CN=CN7)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CN=CN7)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C153H226ClN43O49S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3519.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19179-82-9, 28270-04-4 | |
| Record name | Glucagon hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019179829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glucagon hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028270044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular and Cellular Mechanisms of Glucagon Action
Glucagon (B607659) Receptor (GCGR) Interactions and Characterization
The biological actions of glucagon are initiated by its binding to the glucagon receptor (GCGR), a member of the Class B G protein-coupled receptor (GPCR) family, also known as the secretin receptor family. wikipedia.orgproteopedia.org These receptors are characterized by a large N-terminal extracellular domain that, along with the transmembrane domain, is crucial for ligand binding and receptor activation. frontiersin.orgmdpi.com
While the term "glucagon receptor subtypes" can refer to the broader family of related receptors including the glucagon-like peptide-1 (GLP-1), glucagon-like peptide-2 (GLP-2), and gastric inhibitory polypeptide (GIP) receptors, the primary focus here is the specific glucagon receptor (GCGR). multispaninc.comtocris.com The human GCGR is a protein of 477 amino acids. glucagon.com
The distribution of GCGR has been identified in various tissues across different research models. It is predominantly expressed in the liver and kidneys. wikipedia.orgnih.gov Lesser amounts of the receptor have been found in the heart, adipose tissue, pancreas, adrenal glands, spleen, thymus, cerebral cortex, and the gastrointestinal tract. wikipedia.orgglucagon.comnih.gov This widespread distribution suggests that glucagon's physiological roles may extend beyond glucose homeostasis.
Table 1: Distribution of Glucagon Receptor (GCGR) in Various Tissues
| Tissue/Organ | Level of Expression | Primary Function |
|---|---|---|
| Liver | High | Regulation of glucose production (glycogenolysis and gluconeogenesis) |
| Kidneys | High | Regulation of ion transport and potentially gluconeogenesis |
| Pancreas | Low | Regulation of islet hormone secretion |
| Heart | Low / Controversial | Inotropic and chronotropic effects |
| Adipose Tissue | Low / Controversial | Lipolysis |
| Gastrointestinal Tract | Low | Regulation of motility and secretion |
The binding of glucagon to its receptor is a highly specific and dynamic process. The current understanding of this interaction is often described by a "two-domain" or "two-step" binding model. nih.gov In this model, the C-terminal portion of the glucagon peptide first binds to the N-terminal extracellular domain (ECD) of the GCGR. This initial interaction is followed by the binding of the N-terminal portion of glucagon to the transmembrane domain (TMD) binding pocket, which leads to receptor activation. nih.gov
Research has shown that the ECD of the GCGR is dynamic, and glucagon binding induces a more open conformation, allowing the N-terminus of the peptide to interact with the receptor core. nih.gov However, even when bound to glucagon, the ECD continues to fluctuate among multiple conformational states. nih.gov High-affinity glucagon binding requires multiple contact points, including residues in the N-terminal tail and the first extracellular loop of the receptor. acs.org The specificity of the hormone binding is thought to arise primarily from a segment within the first extracellular loop. acs.org
Upon agonist binding, the GCGR undergoes significant conformational changes to transition into an active state. A key structural rearrangement involves the outward movement of the intracellular side of transmembrane helix 6 (TM6). researchgate.netrsc.org This movement creates a cavity that allows for the coupling of intracellular G proteins. researchgate.net
Molecular dynamics simulations have revealed that the activation process involves the breaking of specific hydrogen bonds, such as those between Arg1732.46–Ser3506.41 and Glu2453.50–Thr3516.42. rsc.org Additionally, the binding of glucagon strengthens the connections between the peptide and the extracellular loops and the extracellular sides of the helices, which helps to stabilize the active conformation of the receptor. rsc.org This active state is necessary for the subsequent initiation of intracellular signaling cascades.
Intracellular Signal Transduction Pathways Initiated by Glucagon
Once activated, the GCGR transduces the extracellular signal into the cell by interacting with and activating heterotrimeric G proteins. This initiates a cascade of intracellular events, leading to the cellular responses characteristic of glucagon action.
The GCGR is primarily coupled to the stimulatory G protein, Gαs. wikipedia.orgnih.gov Upon receptor activation, Gαs releases its bound guanosine diphosphate (GDP) and binds guanosine triphosphate (GTP), leading to its dissociation from the βγ subunits. proteopedia.org The activated Gαs then stimulates its downstream effector.
In addition to Gαs, the GCGR can also couple to the Gαq G protein, although to a lesser extent. wikipedia.orgnih.gov Activation of Gαq initiates a separate signaling pathway involving phospholipase C. nih.govoup.com The ability of the GCGR to couple to different G proteins allows for a more complex and nuanced cellular response to glucagon.
Table 2: G Protein Coupling of the Glucagon Receptor and Primary Downstream Effectors
| G Protein | Primary Downstream Effector | Consequence of Activation |
|---|---|---|
| Gαs | Adenylyl Cyclase | Increased intracellular cAMP levels |
The canonical and most well-described signaling pathway following GCGR activation is mediated by Gαs. nih.govnih.gov The activated Gαs subunit stimulates the membrane-bound enzyme adenylyl cyclase. creative-diagnostics.comwikipedia.org Adenylyl cyclase then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into the second messenger cyclic adenosine monophosphate (cAMP). creative-diagnostics.comyoutube.com
The resulting increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). nih.govoup.comwikipedia.org Activated PKA then phosphorylates a variety of downstream target proteins, including key enzymes involved in glucose metabolism, thereby mediating the physiological effects of glucagon, such as the stimulation of glycogenolysis and gluconeogenesis in the liver. frontiersin.orgnih.gov
Protein Kinase A (PKA) Cascade and Downstream Phosphorylation Events
The canonical and most well-understood pathway of glucagon signaling operates through the activation of Protein Kinase A (PKA). droracle.aiyoutube.comdroracle.ai Upon glucagon binding, the GCGR undergoes a conformational change that activates an associated Gs protein. nih.gov The activated Gs protein, in turn, stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). droracle.aiyoutube.comcusabio.com
The resulting increase in intracellular cAMP concentration serves as a second messenger, activating PKA. droracle.aiyoutube.comnih.gov PKA activation occurs when cAMP binds to its regulatory subunits, causing the release of its active catalytic subunits. droracle.ai These catalytic subunits then phosphorylate a multitude of downstream target proteins, thereby altering their activity and initiating the metabolic effects of glucagon. droracle.aidroracle.ai
Key downstream phosphorylation events mediated by PKA include:
Regulation of Glycogen (B147801) Metabolism: PKA phosphorylates and activates glycogen phosphorylase kinase, which in turn phosphorylates and activates glycogen phosphorylase, the enzyme responsible for breaking down glycogen into glucose-1-phosphate (glycogenolysis). youtube.comnih.gov Simultaneously, PKA phosphorylates and inactivates glycogen synthase, preventing the conversion of glucose into glycogen and thus inhibiting glycogen synthesis. droracle.aiyoutube.comcusabio.comnih.gov
Regulation of Glycolysis and Gluconeogenesis: PKA phosphorylates the bifunctional enzyme phosphofructokinase-2/fructose-2,6-bisphosphatase (PFK-2/FBPase-2). nih.gov This phosphorylation inhibits the PFK-2 activity and stimulates the FBPase-2 activity, leading to a decrease in the levels of fructose-2,6-bisphosphate, a potent activator of glycolysis and inhibitor of gluconeogenesis. nih.gov PKA also phosphorylates and inactivates pyruvate kinase, further suppressing glycolysis. nih.govcambridge.org These actions collectively shift the metabolic balance in the liver from glucose consumption to glucose production. droracle.aidroracle.ai
| Target Enzyme | PKA-mediated Phosphorylation Effect | Metabolic Outcome |
| Glycogen Phosphorylase Kinase | Activation | Stimulates glycogenolysis |
| Glycogen Synthase | Inactivation | Inhibits glycogenesis |
| PFK-2/FBPase-2 | Inhibits PFK-2, Activates FBPase-2 | Suppresses glycolysis, Promotes gluconeogenesis |
| Pyruvate Kinase | Inactivation | Suppresses glycolysis |
Phospholipase C (PLC) and Inositol Trisphosphate (IP3)/Calcium Signaling
In addition to the primary Gs-cAMP-PKA pathway, the glucagon receptor can also couple to Gq proteins, activating an alternative signaling cascade involving Phospholipase C (PLC). nih.govnih.gov Activated PLC is an enzyme that hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). researchgate.netnih.govyoutube.com
IP3 diffuses into the cytoplasm and binds to IP3 receptors (IP3R) located on the membrane of the endoplasmic reticulum (ER). nih.govnih.govyoutube.com This binding opens calcium channels, leading to the release of stored calcium (Ca2+) from the ER into the cytosol, thereby increasing the intracellular calcium concentration. nih.govnih.govyoutube.com This rise in cytosolic Ca2+ acts as a crucial intracellular signal. nih.govnih.gov Studies have shown that both the cAMP and IP3 signals generated by glucagon are important for robust mitochondrial Ca2+ signals and subsequent gluconeogenesis. nih.gov The specific localization of type 1 IP3 receptors (IP3R1) on ER membranes in close proximity to mitochondria facilitates this efficient ER-to-mitochondria Ca2+ transfer, which is essential for activating dehydrogenases in the TCA cycle. nih.gov
Transcriptional and Post-Transcriptional Regulation by Glucagon Signaling
A significant portion of glucagon's effects, particularly those related to the sustained adaptation to fasting, are mediated by changes in gene expression. nih.gov The signaling cascades initiated by glucagon converge on the nucleus to regulate the activity of key transcription factors.
A primary target of the glucagon-PKA signaling pathway is the cAMP Response Element-Binding Protein (CREB), a major transcription factor in the liver. nih.gov PKA translocates to the nucleus where it phosphorylates CREB at a specific serine residue (Ser133). nih.govwikipedia.org This phosphorylation event is a critical step for CREB activation, enabling it to recruit coactivators such as CREB-binding protein (CBP). nih.govwikipedia.org
The activated CREB complex then binds to specific DNA sequences known as cAMP response elements (CREs), which are typically located in the promoter regions of target genes. wikipedia.orgebi.ac.uk The consensus CRE sequence is 5'-TGACGTCA-3'. wikipedia.orgebi.ac.uk Binding of the activated CREB complex to CREs initiates the transcription of these genes, leading to the synthesis of new proteins. nih.govwikipedia.org Glucagon can also induce CREB phosphorylation through the activation of the ERK1/2 pathway, which is dependent on both PKA and intracellular calcium. nih.gov
Through the activation of CREB and other transcription factors, glucagon signaling directly upregulates the transcription of genes encoding key gluconeogenic enzymes. cambridge.orgnih.gov This transcriptional control is fundamental to the liver's ability to synthesize glucose de novo. The primary targets include:
Glucose-6-phosphatase (G6PC): CREB activates the transcription of the G6PC gene, which encodes the enzyme that catalyzes the final step of gluconeogenesis—the conversion of glucose-6-phosphate to free glucose. nih.govnih.govmdpi.com
Phosphoenolpyruvate carboxykinase (PCK1): The gene for PCK1, which catalyzes a rate-limiting step in gluconeogenesis, is also a major target of glucagon-induced, CREB-mediated transcription. nih.govmdpi.commolbiolcell.org
Glucagon also transcriptionally regulates enzymes involved in amino acid metabolism and the urea cycle, increasing the availability of substrates for gluconeogenesis. nih.govmdpi.com
| Gene | Encoded Enzyme | Metabolic Pathway |
| G6PC | Glucose-6-phosphatase | Gluconeogenesis |
| PCK1 | Phosphoenolpyruvate carboxykinase | Gluconeogenesis |
| Urea Cycle Enzymes | Various | Amino Acid Catabolism |
| Amino Acid Transporters | Various | Amino Acid Uptake |
The transcriptional response to glucagon is not solely dependent on CREB but involves a complex interplay with other transcription factors. nih.gov This "cross-talk" allows for a more nuanced and integrated regulation of gene expression. For example, CREB is known to cooperate synergistically with the glucocorticoid receptor (GR) to enhance the expression of gluconeogenic genes like Pck1. nih.gov
Cellular and Subcellular Effects of Glucagon Action
The integrated output of glucagon's signaling cascades results in profound effects on cellular metabolism and function, primarily within the liver. nih.gove-enm.org
Hepatic Glucose Production: The most prominent effect is the robust stimulation of hepatic glucose production through the coordinated activation of glycogenolysis and gluconeogenesis, and the suppression of glycolysis and glycogenesis. nih.govnih.govmdpi.com
Amino Acid Metabolism: Glucagon enhances the hepatic uptake of amino acids and stimulates the urea cycle to manage the nitrogen load resulting from amino acid catabolism, thereby providing carbon skeletons for gluconeogenesis. nih.govnih.govmdpi.com
Lipid Metabolism: Glucagon signaling inhibits fatty acid synthesis by inactivating acetyl-CoA carboxylase. mdpi.com It also promotes fatty acid oxidation and ketogenesis, providing alternative energy sources during fasting. e-enm.orgnih.gov
Subcellular Receptor Trafficking: Upon binding to glucagon, the glucagon receptor does not only signal from the plasma membrane. It can be internalized into endosomes, and this endocytosis is required for maximal cAMP production and the full transcriptional regulation of key gluconeogenic genes like PCK1. molbiolcell.org
These cellular actions ensure that glucagon effectively counteracts hypoglycemia by mobilizing stored energy and promoting the synthesis of glucose to maintain systemic euglycemia. nih.govnih.gov
Regulation of Hepatic Glycogenolytic Processes
Glucagon's primary and most immediate effect on the liver is the stimulation of glycogenolysis, the process of breaking down stored glycogen into glucose. The activation of PKA by glucagon signaling is central to this process.
Key regulatory steps in glucagon-stimulated glycogenolysis:
Activation of Glycogen Phosphorylase: PKA phosphorylates and thereby activates phosphorylase kinase. Activated phosphorylase kinase, in turn, phosphorylates and activates glycogen phosphorylase, the rate-limiting enzyme in glycogenolysis. Glycogen phosphorylase then catalyzes the cleavage of α-1,4 glycosidic bonds in glycogen, releasing glucose-1-phosphate.
Inhibition of Glycogen Synthesis: Simultaneously, PKA phosphorylates and inactivates glycogen synthase, the key enzyme responsible for glycogen synthesis. This dual action ensures that glycogen breakdown is favored over its synthesis, maximizing the output of glucose from the liver.
Conversion to Glucose: The released glucose-1-phosphate is converted to glucose-6-phosphate, which is then hydrolyzed by glucose-6-phosphatase to free glucose. This final step allows glucose to be released from the hepatocyte into the bloodstream, thereby raising blood glucose levels.
Table 1: Key Enzymes in Glucagon-Regulated Glycogenolysis
| Enzyme | Action of Glucagon/PKA | Metabolic Outcome |
|---|---|---|
| Phosphorylase Kinase | Phosphorylation and Activation | Activates Glycogen Phosphorylase |
| Glycogen Phosphorylase | Phosphorylation and Activation | Initiates glycogen breakdown |
| Glycogen Synthase | Phosphorylation and Inactivation | Inhibits glycogen synthesis |
Modulation of Hepatic Gluconeogenic Pathways
In addition to stimulating glycogenolysis, glucagon enhances hepatic gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors such as amino acids, lactate, and glycerol. This process is particularly important during prolonged fasting when glycogen stores are depleted.
Glucagon promotes gluconeogenesis through several mechanisms:
Transcriptional Regulation: Glucagon signaling, via the cAMP-PKA pathway, leads to the phosphorylation and activation of the transcription factor cAMP response element-binding protein (CREB). Activated CREB, along with its coactivator PGC-1α, stimulates the transcription of genes encoding key gluconeogenic enzymes.
Induction of Gluconeogenic Enzymes: The primary enzymes upregulated by glucagon are Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase). These enzymes catalyze critical, irreversible steps in the gluconeogenic pathway.
Substrate Supply: Glucagon increases the uptake of amino acids, major substrates for gluconeogenesis, by the liver.
Research has shown that acute glucagon infusion in mice significantly stimulates the rate of hepatic gluconeogenesis. This effect is dependent on intracellular calcium signaling and hepatocellular lipolysis.
Influence on Lipid Metabolism (e.g., Ketogenesis, Fatty Acid Synthesis)
Key effects of glucagon on lipid metabolism:
Inhibition of Fatty Acid Synthesis: Glucagon signaling leads to the phosphorylation and inactivation of Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. This reduces the production of malonyl-CoA, a key intermediate in fatty acid synthesis and a potent inhibitor of fatty acid oxidation.
Stimulation of Fatty Acid Oxidation: By decreasing malonyl-CoA levels, glucagon disinhibits Carnitine Palmitoyltransferase I (CPT1), the enzyme that controls the entry of fatty acids into the mitochondria for β-oxidation.
Promotion of Ketogenesis: The increased rate of fatty acid oxidation produces a large amount of acetyl-CoA, which is then used for the synthesis of ketone bodies (ketogenesis). This is particularly important during periods of prolonged fasting or in uncontrolled type 1 diabetes, providing an alternative energy source for extrahepatic tissues.
Lipolysis: Glucagon promotes the breakdown of triglycerides in adipose tissue by enhancing the activity of hormone-sensitive lipase. This releases free fatty acids into the circulation, which are then taken up by the liver to fuel fatty acid oxidation and ketogenesis.
Studies have demonstrated that chronic increases in plasma glucagon can reverse high-fat diet-induced hepatic steatosis (fatty liver) by reducing liver triglyceride and diacylglycerol content.
Impact on Amino Acid Metabolism and Urea Cycle
Glucagon plays a crucial role in regulating amino acid metabolism, primarily by promoting their catabolism in the liver and stimulating the urea cycle. This is part of a feedback loop known as the liver-alpha cell axis, where amino acids stimulate glucagon secretion, and glucagon, in turn, promotes the hepatic disposal of amino acids.
Mechanisms of glucagon's influence on amino acid metabolism:
Increased Amino Acid Uptake: Glucagon activates the transcription of amino acid transporters on the hepatocyte membrane, leading to increased uptake of amino acids from the circulation.
Stimulation of Ureagenesis: Glucagon strongly promotes the urea cycle, the process by which excess nitrogen from amino acid catabolism is converted to urea for excretion. It achieves this by increasing the activity of key urea cycle enzymes, such as Carbamoyl Phosphate Synthetase 1.
Gene Expression Regulation: Glucagon, in conjunction with glucocorticoids, induces the expression of genes encoding urea cycle enzymes through various mechanisms, including transcriptional control and stabilization of mRNA and protein.
Catabolic Role: By promoting the breakdown of amino acids, glucagon has a catabolic effect on protein metabolism. It primarily decreases the levels of glucogenic amino acids, which can then be used as substrates for gluconeogenesis.
Disruption of glucagon signaling, as seen in individuals with non-functioning glucagon receptors, leads to a significant increase in plasma amino acid levels (hyperaminoacidemia). Conversely, glucagon-producing tumors are associated with dramatically low amino acid levels (hypoaminoacidemia).
Table 2: Effects of Glucagon on Amino Acid and Urea Cycle Regulation
| Process | Effect of Glucagon | Key Enzymes/Transporters Involved |
|---|---|---|
| Amino Acid Uptake | Increased | Amino Acid Transporters |
| Ureagenesis | Increased | Carbamoyl Phosphate Synthetase 1, Argininosuccinate Synthetase, Argininosuccinate Lyase, Arginase, Ornithine Transcarbamylase |
| Amino Acid Catabolism | Increased | Enzymes involved in converting amino acids to gluconeogenic substrates |
Contributions to Energy Expenditure Mechanisms
Mechanisms of glucagon's impact on energy expenditure:
Brown Adipose Tissue (BAT) Activation: Glucagon can stimulate thermogenesis in brown adipose tissue, a specialized fat tissue that dissipates energy as heat. This can occur through both direct action on BAT and indirect mechanisms.
Hepatic Fibroblast Growth Factor 21 (FGF21) Production: Glucagon has been shown to increase the production and secretion of FGF21 from the liver. FGF21 is a hormone that can augment sympathetic nervous system output to BAT, thereby increasing energy expenditure.
"Browning" of White Adipose Tissue (WAT): Glucagon may promote the conversion of white adipose tissue, which primarily stores energy, into a more thermogenic "beige" or "brite" phenotype.
Increased Metabolic Rate: Studies in both animals and humans have shown that glucagon administration increases resting energy expenditure and oxygen consumption. This effect is observed even in species with little or no functional BAT, suggesting that other tissues, such as the liver, contribute to glucagon-induced thermogenesis.
Research in mice has demonstrated that endogenous glucagon is essential for adaptive thermogenesis in response to cold exposure. Glucagon administration can restore the expression of thermogenic genes, such as Uncoupling Protein 1 (UCP1), in the BAT of glucagon-deficient mice.
Regulation of Glucagon Production and Secretion
Pancreatic Alpha-Cell Biology and Function
Pancreatic alpha-cells (α-cells) are specialized endocrine cells located in the islets of Langerhans within the pancreas. glucagon.com They constitute approximately 15-20% of the islet cell population and are primarily responsible for the production and secretion of glucagon (B607659). glucagon.com The primary function of alpha-cells is to counteract hypoglycemia by releasing glucagon, which in turn stimulates the liver to produce and release glucose into the circulation. glucagon.comnih.gov This action balances the effects of insulin (B600854), which is secreted by beta-cells in response to high blood glucose. nih.gov Alpha-cells are equipped with a sophisticated array of ion channels that allow them to be electrically excitable, a key feature in the control of glucagon secretion. mdpi.com In response to low glucose levels, alpha-cells exhibit electrical activity that triggers the release of glucagon. mdpi.com
The intricate interplay between alpha-cells and other islet cells, such as beta-cells and delta-cells, is crucial for maintaining glucose homeostasis. mdpi.com This communication occurs through paracrine signaling, where hormones secreted by one cell type influence the function of neighboring cells. youtube.com For instance, insulin released from beta-cells can inhibit glucagon secretion from alpha-cells. pnas.org Recent research has also highlighted the plasticity of alpha-cells, with some studies suggesting they can transdifferentiate into insulin-producing beta-cells under certain conditions. youtube.com
Glucagon is synthesized as part of a larger precursor molecule called proglucagon. pnas.org The proglucagon gene is expressed not only in pancreatic alpha-cells but also in intestinal L-cells and certain neurons in the brain. researchgate.net The processing of proglucagon into its final bioactive peptides is a tissue-specific process, leading to the production of different hormones in different cell types. researchgate.net
The differential processing of proglucagon is mediated by a family of enzymes known as prohormone convertases (PCs). researchgate.net In pancreatic alpha-cells, the primary prohormone convertase is PC2. PC2 cleaves proglucagon at specific sites to liberate the 29-amino acid glucagon peptide. pnas.org This process is highly specific to alpha-cells and is crucial for the production of active glucagon.
In contrast, in intestinal L-cells, proglucagon is processed by a different enzyme, PC1/3. researchgate.net This results in the production of other important hormones, including glucagon-like peptide-1 (GLP-1), glucagon-like peptide-2 (GLP-2), and oxyntomodulin, but not glucagon itself. researchgate.net The tissue-specific expression of PC2 and PC1/3 is therefore the key determinant of which proglucagon-derived peptides are produced in a particular cell type. researchgate.net
| Tissue | Primary Prohormone Convertase | Major Bioactive Peptides Produced |
|---|---|---|
| Pancreatic Alpha-Cells | PC2 | Glucagon |
| Intestinal L-Cells | PC1/3 | GLP-1, GLP-2, Oxyntomodulin |
To ensure a continuous supply of glucagon, its secretion is tightly coupled to its biosynthesis through an autocrine feedback mechanism. This means that glucagon, once secreted, can act on the alpha-cells themselves to regulate its own production and release. Secreted glucagon binds to glucagon receptors on the surface of alpha-cells, initiating a signaling cascade that upregulates the expression of the proglucagon gene. This positive feedback loop ensures that as glucagon is secreted, the cell is stimulated to synthesize more, replenishing its stores.
This signaling pathway involves the activation of protein kinase A (PKA) and protein kinase C (PKC). Studies have shown that stimulating mouse and human islets with exogenous glucagon leads to a significant increase in (prepro)glucagon mRNA levels. This effect is mediated through the glucagon receptor and the subsequent activation of PKA and PKC. This autocrine regulation of glucagon synthesis is a crucial mechanism for maintaining the alpha-cell's capacity to respond to hypoglycemic conditions.
The secretion of glucagon from pancreatic alpha-cells is a tightly regulated process that is initiated by various stimuli, most notably low glucose concentrations. The intracellular signaling pathways that govern glucagon release involve a complex interplay of glucose sensing, changes in cellular metabolism, and alterations in the electrical activity of the alpha-cell membrane. mdpi.com
Alpha-cells sense changes in circulating glucose levels through glucose transporters on their cell surface, primarily GLUT1. When blood glucose is low, less glucose enters the alpha-cell, leading to a decrease in intracellular metabolism. Conversely, when blood glucose is high, glucose uptake and metabolism increase.
The metabolism of glucose within the alpha-cell generates adenosine (B11128) triphosphate (ATP). The intracellular ATP concentration, therefore, serves as a key metabolic signal that reflects the ambient glucose level. This metabolic coupling of glucose levels to intracellular ATP is a fundamental aspect of the alpha-cell's glucose-sensing mechanism.
The link between intracellular ATP levels and the electrical activity of the alpha-cell is mediated by ATP-sensitive potassium (KATP) channels in the cell membrane. These channels are a key component of the stimulus-secretion coupling in alpha-cells. mdpi.com
In response to low glucose and consequently low intracellular ATP, KATP channels in the alpha-cell membrane close. The closure of these channels reduces the outflow of positively charged potassium ions, leading to a depolarization of the cell membrane. This depolarization triggers the opening of voltage-gated calcium channels, allowing an influx of calcium into the cell. The resulting increase in intracellular calcium concentration is the final trigger for the exocytosis of glucagon-containing granules.
Conversely, at high glucose concentrations, the increased intracellular ATP leads to the opening of KATP channels. This hyperpolarizes the cell membrane, making it less excitable and thereby inhibiting glucagon secretion.
| Condition | Glucose Level | Intracellular ATP | KATP Channel State | Membrane Potential | Glucagon Secretion |
|---|---|---|---|---|---|
| Hypoglycemia | Low | Low | Closed | Depolarized | Stimulated |
| Hyperglycemia | High | High | Open | Hyperpolarized | Inhibited |
Intracellular Mechanisms of Glucagon Secretion
Calcium Signaling and Exocytosis Pathways
The secretion of glucagon is a calcium-dependent process initiated by the influx of extracellular calcium and the release of calcium from intracellular stores. At low glucose concentrations, ATP-sensitive potassium (KATP) channels in alpha-cells are active, leading to a membrane potential that allows for the opening of voltage-gated calcium channels, including L-type and P/Q-type channels. plos.orgresearchgate.net The subsequent influx of calcium ions ([Ca2+]i) triggers the exocytosis of glucagon-containing granules. plos.orgnih.govsemanticscholar.org
Research indicates that the activation of L-type voltage-gated calcium channels is particularly critical for the calcium oscillations and glucagon secretion observed in alpha-cells at low glucose levels. plos.orgnih.govsemanticscholar.org Interestingly, while elevated glucose levels suppress glucagon secretion, this is not necessarily mediated by a reduction in intracellular calcium. plos.orgnih.govnih.gov Instead, high glucose appears to uncouple the relationship between intracellular calcium concentration and secretory activity, suggesting the involvement of a calcium-independent inhibitory pathway. plos.orgnih.govjefferson.edu
The endoplasmic reticulum (ER) also plays a significant role in regulating intracellular calcium dynamics and glucagon secretion. Depletion of ER calcium stores or blocking ER calcium-releasing ryanodine (B192298) receptors has been shown to abolish the glucose sensitivity of alpha-cells and inhibit low-glucose-stimulated glucagon secretion. researchgate.netuc.pt This suggests that ER calcium mobilization is a crucial component of the glucose-sensing mechanism in alpha-cells. uc.pt
Interactive Data Table: Key Ion Channels in Glucagon Secretion
| Ion Channel | Role in Glucagon Secretion | Effect of Glucose |
| ATP-sensitive potassium (KATP) channels | Sets the membrane potential to allow for calcium channel activation at low glucose. plos.org | High glucose leads to KATP channel closure, but this does not directly suppress glucagon secretion. plos.orgnih.gov |
| L-type voltage-gated calcium channels | Critical for alpha-cell calcium oscillations and glucagon secretion at low glucose. plos.orgnih.govsemanticscholar.org | High glucose does not necessarily inactivate these channels to suppress secretion. nih.gov |
| P/Q-type voltage-gated calcium channels | Linked to glucagon exocytosis, opening at the peak of the action potential. researchgate.net | Reduced action potential peak voltage at high glucose can decrease the opening of these channels. researchgate.net |
| Ryanodine receptors (ER) | Mediate the release of calcium from the endoplasmic reticulum, which is crucial for glucose-regulated glucagon secretion. researchgate.netuc.pt | Their function is essential for the alpha-cell's response to low glucose. uc.pt |
Intra-Islet Paracrine Regulation of Alpha-Cell Function
The function of alpha-cells is heavily influenced by paracrine signals from neighboring beta-cells and delta-cells within the pancreatic islets. This local communication network is essential for the fine-tuning of glucagon secretion in response to changes in blood glucose levels.
Insulin, secreted from beta-cells in response to high glucose, acts as a physiological suppressor of glucagon secretion. physiology.org This inhibitory effect is supported by the high expression of insulin receptors on pancreatic alpha-cells. physiology.org When insulin binds to its receptor on the alpha-cell, it can trigger signaling cascades that lead to the hyperpolarization of the cell membrane, thereby reducing calcium influx and subsequent glucagon release. frontiersin.org One proposed mechanism involves the modulation of KATP channel activity. physiology.org
Furthermore, insulin signaling has been shown to be a requirement for the suppression of glucagon secretion by both somatostatin (B550006) and glucose. nih.gov In diabetic states where insulin signaling is impaired, this lack of inhibition contributes to the hyperglucagonemia often observed. physiology.orgnih.gov
Somatostatin, produced by delta-cells, is a potent inhibitor of both insulin and glucagon secretion. nih.govoup.comnih.gov The release of somatostatin is stimulated by glucose, and it exerts its effect on alpha-cells through somatostatin receptors, primarily SSTR2. nih.govnih.gov This interaction is a key component of the paracrine regulation within the islet, helping to suppress glucagon release at elevated glucose concentrations. nih.govdiabetesjournals.orgnih.gov
Studies have shown that somatostatin and insulin work in concert to mediate the glucose-inhibited secretion of glucagon by lowering cyclic AMP (cAMP) levels within the alpha-cell. nih.govphysiology.org The close physical proximity of delta-cells to alpha-cells in the islet periphery facilitates this paracrine control. diabetesjournals.orgnih.gov The importance of this interaction is highlighted by the observation that in the absence of somatostatin signaling, the normal inhibition of glucagon release by glucose is impaired. nih.gov
Direct communication between islet cells occurs through gap junctions, which are channels that allow for the passage of ions and small molecules. nih.govfrontiersin.org This electrical and metabolic coupling is thought to play a role in coordinating the secretory responses of the different cell types within the islet. nih.gov While beta-cells are known to be electrically coupled via gap junctions, evidence suggests that communication between beta, alpha, and delta cells through these channels is also important for the regulation of glucagon secretion. nih.govfrontiersin.org
Glutamate (B1630785), co-released with glucagon from alpha-cells, can act as a positive autocrine signal to amplify glucagon secretion by acting on ionotropic glutamate receptors. nih.govnih.gov This feedback loop is thought to be important for eliciting a full glucagon response. nih.gov In addition to its autocrine role, glutamate can also act as a paracrine signaling molecule, potentially influencing other islet cells. nih.gov
Extrapancreatic Regulatory Factors Affecting Glucagon Secretion
Beyond the confines of the pancreatic islets, the secretion of glucagon is influenced by circulating nutrients and other systemic factors. These extrapancreatic signals provide further layers of control to ensure that glucagon release is appropriately matched to the body's metabolic state.
Amino acids are potent stimulators of glucagon secretion, a physiological response that is important for preventing hypoglycemia after a protein-rich meal. nih.govnih.govphysiology.org This effect is mediated by the direct uptake and metabolism of amino acids by alpha-cells, as well as by specific amino acid transporters and receptors. nih.gov For instance, certain amino acids have been shown to increase intracellular calcium signaling in alpha-cells, leading to glucagon release. endocrine-abstracts.org Glutamine, a precursor for glutamate, is particularly noteworthy for its role in promoting glucagon secretion. nih.gov
Free fatty acids (FFAs) also modulate glucagon secretion, although their effects can be complex and depend on the specific fatty acid and the duration of exposure. mdpi.commdpi.com Some studies have shown that FFAs, such as palmitate and oleate, can stimulate glucagon secretion through signaling via G-protein-coupled receptors and the activation of L-type calcium channels. mdpi.com The metabolism of fatty acids within the alpha-cell, particularly fatty acid oxidation, is also implicated in the regulation of glucagon secretion. nih.govnih.gov It has been proposed that glucose inhibits glucagon secretion in part by regulating fatty acid oxidation in alpha-cells. nih.govnih.gov
Interactive Data Table: Nutrient Effects on Glucagon Secretion
| Nutrient | Effect on Glucagon Secretion | Key Signaling Pathways |
| Amino Acids | Potent stimulation. nih.govnih.govphysiology.org | Increased intracellular calcium signaling; metabolism within the alpha-cell. nih.govendocrine-abstracts.org |
| Fatty Acids | Can be stimulatory. mdpi.com | G-protein-coupled receptors; activation of L-type calcium channels; fatty acid oxidation. mdpi.commdpi.comnih.govnih.gov |
Role of Incretin (B1656795) Hormones (e.g., GLP-1, GIP) in Alpha-Cell Modulation
Incretin hormones, released from the gastrointestinal tract following nutrient ingestion, play a significant role in modulating glucagon secretion from pancreatic alpha-cells. frontiersin.org The two primary incretin hormones, Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP), have distinct and somewhat opposing effects on glucagon release, which are largely dependent on the prevailing glucose concentrations. nih.govnih.gov
In contrast, GIP's effect on glucagon secretion is more complex. Under hypoglycemic conditions, GIP has been shown to stimulate glucagon release. frontiersin.orgnih.gov However, during states of euglycemia or hyperglycemia, GIP does not appear to have a significant glucagon-stimulating effect. frontiersin.orgnih.gov GIP receptors (GIPR) are expressed on pancreatic alpha-cells, and their activation leads to an increase in intracellular cyclic AMP (cAMP) levels, which can trigger glucagon secretion. nih.gov This glucose-dependent, dual action of GIP—stimulating insulin at high glucose and glucagon at low glucose—highlights its role as a sophisticated regulator of blood glucose.
The differential effects of these two incretin hormones are critical for maintaining metabolic balance. While both hormones enhance glucose-stimulated insulin secretion, their divergent actions on the alpha-cell ensure a finely tuned regulation of hepatic glucose output, preventing both excessive postprandial hyperglycemia and dangerous hypoglycemia. frontiersin.org
Table 1: Comparative Effects of Incretin Hormones on Glucagon Secretion
| Hormone | Effect on Glucagon Secretion | Glucose Dependence |
| GLP-1 | Inhibitory nih.govnih.gov | Occurs during hyperglycemia and euglycemia; effect is lost during hypoglycemia nih.govnih.gov |
| GIP | Stimulatory frontiersin.orgnih.gov | Occurs during hypoglycemia; no significant effect during hyperglycemia frontiersin.orgnih.gov |
Autonomic Nervous System Modulation of Glucagon Release
The autonomic nervous system (ANS) provides direct neural input to the pancreatic islets, playing a vital role in the rapid regulation of glucagon secretion, particularly in response to hypoglycemia. oup.comresearchgate.net Both the sympathetic and parasympathetic branches of the ANS innervate the alpha-cells and can stimulate glucagon release. oup.com
Sympathetic Nervous System (SNS): Activation of the SNS is a key component of the counter-regulatory response to falling blood glucose levels. nih.gov Sympathetic nerves can stimulate glucagon secretion through several mechanisms:
Direct Innervation: Sympathetic nerve endings release neurotransmitters like norepinephrine (B1679862) directly onto the alpha-cells.
Adrenal Medulla Stimulation: Preganglionic sympathetic nerves stimulate the adrenal medulla to release epinephrine (B1671497). oup.com Both norepinephrine and epinephrine can act on adrenergic receptors on the alpha-cells to trigger glucagon exocytosis. nih.govoup.com
Inhibition of Insulin Release: Sympathetic activation also inhibits insulin secretion, which in turn removes a key inhibitory signal on the alpha-cells, further promoting glucagon release. nih.gov
The strength of the sympathetic response is proportional to the severity of the hypoglycemia. oup.com While mild activation may have little influence, strong activation, as seen in neuroglucopenia (a shortage of glucose in the brain), elicits a robust glucagon response mediated by adrenergic mechanisms. nih.govoup.com
Parasympathetic Nervous System (PNS): The parasympathetic nervous system, primarily through the vagus nerve, also stimulates glucagon secretion. nih.gov Vagal nerve activity increases in response to even small decreases in blood glucose, triggering a rapid secretory response from the alpha-cells. nih.gov This pathway originates in glucose-sensing neurons located in the brainstem, specifically the dorsal motor nucleus of the vagus (DMNX). researchgate.netnih.gov The neurotransmitter acetylcholine, released from parasympathetic nerve terminals, is the primary mediator of this effect.
The coordinated action of both autonomic branches ensures a swift and potent glucagon response to hypoglycemia, forming the first line of defense against critically low blood glucose levels. oup.comnih.gov
Table 2: Autonomic Nervous System Inputs to Pancreatic Alpha-Cells
| Autonomic Branch | Primary Neurotransmitter(s) | Primary Stimulus | Effect on Glucagon Release |
| Sympathetic | Norepinephrine, Epinephrine nih.govnih.gov | Hypoglycemia oup.comnih.gov | Stimulation oup.comnih.gov |
| Parasympathetic (Vagal) | Acetylcholine oup.com | Small decreases in glycemia nih.gov | Stimulation nih.gov |
Hormonal Cross-Talk and Integrated Regulatory Networks
The regulation of glucagon secretion is not governed by single factors but by a complex interplay of various hormones, forming an integrated regulatory network. This cross-talk occurs both systemically and locally within the pancreatic islet (paracrine interactions).
Intra-islet Paracrine Regulation: The anatomical arrangement of the pancreatic islets facilitates communication between different endocrine cell types.
Insulin: Secreted by beta-cells, insulin is a primary inhibitor of glucagon release. bioscientifica.com This paracrine inhibition is a key mechanism for suppressing glucagon secretion after a meal, when insulin levels are high.
Somatostatin: Produced by delta-cells, somatostatin also acts as a potent inhibitor of both glucagon and insulin secretion. glucagon.com GLP-1 is known to stimulate somatostatin release, which may contribute to its glucagon-suppressing effect. glucagon.com
Systemic Hormonal Regulation: Circulating hormones from other endocrine glands and tissues also influence alpha-cell function.
Epinephrine and Norepinephrine: As discussed, these catecholamines released from the adrenal medulla and sympathetic nerves are potent stimulators of glucagon secretion, especially during stress or hypoglycemia. nih.govnih.gov
Cortisol and Growth Hormone: These "counter-regulatory" hormones, part of the response to prolonged hypoglycemia, can also influence glucagon secretion, although their primary effects are on increasing insulin resistance and hepatic glucose production. nih.govnih.gov
Amino Acids: The ingestion of protein leads to an increase in circulating amino acids, which are strong stimulators of glucagon secretion. bioscientifica.com This is a crucial physiological response that prevents hypoglycemia after a protein-rich, carbohydrate-poor meal. The secreted glucagon then acts on the liver to promote gluconeogenesis, using the absorbed amino acids as substrates, thereby stabilizing blood glucose. bioscientifica.comyoutube.com
This intricate network of hormonal signals ensures that glucagon secretion is tightly controlled and appropriately responsive to the body's metabolic state, whether fasting, fed, or under stress. bioscientifica.comnih.gov The balance between stimulatory and inhibitory signals allows for the precise maintenance of glucose homeostasis.
Table 3: Key Hormonal Regulators of Glucagon Secretion
| Hormone | Source | Primary Effect on Glucagon Secretion |
| Insulin | Pancreatic Beta-Cells | Inhibition bioscientifica.com |
| Somatostatin | Pancreatic Delta-Cells | Inhibition glucagon.com |
| GLP-1 | Intestinal L-Cells | Inhibition (glucose-dependent) nih.gov |
| GIP | Intestinal K-Cells | Stimulation (glucose-dependent) nih.gov |
| Epinephrine | Adrenal Medulla | Stimulation oup.comnih.gov |
| Norepinephrine | Sympathetic Nerves | Stimulation nih.gov |
| Amino Acids | Digestion of Protein | Stimulation bioscientifica.com |
| Cortisol | Adrenal Cortex | Counter-regulation nih.gov |
| Growth Hormone | Pituitary Gland | Counter-regulation nih.gov |
Research Methodologies and Models in Glucagon Studies
In Vitro Cellular Systems for Glucagon (B607659) Research
In vitro models provide controlled environments to study the cellular and molecular aspects of glucagon biology, free from the systemic influences present in whole organisms.
Isolated pancreatic islets of Langerhans are a cornerstone of glucagon research, allowing for the direct study of alpha-cell function in a physiologically relevant microenvironment. These mini-organs, containing various endocrine cell types including alpha, beta, and delta cells, are isolated from both rodent and human pancreata. oup.com This model preserves the natural cell-to-cell communication within the islet, which is critical for the regulation of glucagon secretion.
Studies using isolated islets have been instrumental in understanding the direct effects of glucose and other secretagogues on glucagon release. For instance, perifusion experiments with isolated human and porcine islets have demonstrated that low glucose concentrations stimulate glucagon secretion, while high glucose levels suppress it. nih.govfrontiersin.org Microfluidic systems have been developed to enhance the study of secretion dynamics from a small number of islets, providing a more automated and controlled environment compared to traditional methods. nih.gov
Research on isolated human islets has also been pivotal in understanding the pathophysiology of diabetes. For example, studies have shown that islets from donors with type 2 diabetes may exhibit impaired glucagon secretion in response to glucose. glucagon.com Furthermore, in vitro culture of human islets has been used to investigate the effects of various compounds, such as glucagon-like peptide 1 (GLP-1), on alpha-cell function and survival. oup.com
Table 1: Key Research Findings from Isolated Pancreatic Islet Models
| Model | Key Findings in Glucagon Research |
|---|---|
| Rodent Islets | - Elucidation of the fundamental mechanisms of glucose-stimulated glucagon secretion. nih.gov- Identification of paracrine interactions within the islet that regulate alpha-cell function. researchgate.net- Used to study the impact of genetic modifications on glucagon secretion before in vivo analysis. |
| Human Islets | - Characterization of species-specific differences in the regulation of glucagon secretion. oup.com- Investigation of alpha-cell dysfunction in type 1 and type 2 diabetes. glucagon.com- Platform for testing the effects of potential therapeutic agents on human alpha-cells. oup.com |
Glucagon-producing cell lines, such as the murine αTC1-9 cell line, offer a homogenous and readily expandable population of alpha-cells for research. These cell lines are invaluable for preliminary studies on the trafficking and secretion of glucagon, as well as for investigating the molecular pathways involved in its production and release. nih.gov
αTC1-9 cells have been used to demonstrate the autocrine effect of glucagon, where the hormone stimulates its own secretion through a glucagon receptor-mediated cAMP signaling pathway. nih.govfrontiersin.org These cells have also been instrumental in studying the processing of proglucagon. For example, research has shown that in αTC1-6 cells, another alpha-cell line, high glucose concentrations can lead to a switch in proglucagon processing, favoring the production of GLP-1 over glucagon. bioscientifica.com
However, it is important to note that while useful, these cell lines may not fully recapitulate the complex secretory responses of primary alpha-cells to various stimuli. nih.gov
Primary alpha-cell culture systems involve the isolation and culture of alpha-cells from pancreatic islets. These systems provide a model to study alpha-cell function in the absence of other islet cell types, allowing for the investigation of cell-autonomous mechanisms.
Studies using purified primary alpha-cells have confirmed that glucagon can directly stimulate its own secretion in an autocrine manner. nih.gov These cultures are also used to investigate the direct effects of hormones and neurotransmitters on alpha-cell activity. While technically challenging to establish and maintain, primary alpha-cell cultures offer a more physiologically relevant model than immortalized cell lines for studying certain aspects of alpha-cell biology.
In Vivo Animal Models for Glucagon Research
In vivo animal models are indispensable for understanding the systemic effects of glucagon and its role in integrated physiology and disease.
Genetically engineered rodent models have revolutionized our understanding of glucagon's physiological roles. nih.gov
Glucagon Receptor Knockout (Gcgr-/-) Mice:
Mice lacking the glucagon receptor (Gcgr-/-) have been a pivotal tool in defining the actions of glucagon. nih.gov These mice exhibit a distinct phenotype characterized by:
Altered Glucose Homeostasis: Gcgr-/- mice have lower blood glucose levels and are resistant to the development of hyperglycemia. nih.govpnas.org They show improved glucose tolerance despite having normal insulin (B600854) levels. pnas.org
Pancreatic Changes: A hallmark of these mice is hyperglucagonemia and marked alpha-cell hyperplasia, indicating a feedback loop where the absence of glucagon signaling leads to a compensatory increase in alpha-cell mass and glucagon production. pnas.org
Metabolic Alterations: Gcgr-/- mice are resistant to diet-induced obesity and hepatic steatosis. nih.gov They also display reduced adiposity and are protected from streptozotocin-induced beta-cell destruction and hyperglycemia. nih.govpnas.org
Table 2: Phenotypic Characteristics of Glucagon Receptor Knockout (Gcgr-/-) Mice
| Phenotypic Trait | Observation in Gcgr-/- Mice |
|---|---|
| Blood Glucose | Lower than wild-type mice. pnas.org |
| Glucose Tolerance | Improved compared to wild-type mice. pnas.org |
| Plasma Glucagon | Markedly elevated. pnas.org |
| Pancreatic Islets | Alpha-cell hyperplasia. pnas.org |
| Body Composition | Reduced adiposity and resistance to diet-induced obesity. nih.govpnas.org |
| Response to Diabetes Induction | Resistant to streptozotocin-induced hyperglycemia. nih.gov |
Alpha-Cell Specific Manipulations:
More recent advances in genetic engineering have allowed for the specific manipulation of genes within alpha-cells. These models help to dissect the cell-autonomous functions of genes in alpha-cells from their systemic effects. For example, the Cre-LoxP system can be used to knock out or express specific genes exclusively in glucagon-producing cells. tandfonline.com
A significant development has been the creation of glucagon-null immunocompromised mice (NSG-GKO) using CRISPR/Cas9 technology. biorxiv.orgnih.gov These mice lack the ability to produce mature glucagon. nih.gov This model has been instrumental for in vivo studies of transplanted human islets, as the absence of endogenous mouse glucagon allows for the specific measurement of human glucagon secretion. biorxiv.orgnih.gov This has provided an unprecedented opportunity to study the regulation of human alpha-cell function in an in vivo setting. biorxiv.orgnih.gov
Large animal models, such as pigs and dogs, offer physiological and anatomical similarities to humans that are not always present in rodents, making them valuable for certain areas of glucagon research. springernature.com
Pigs have been used to study the in vitro secretory function of isolated islets, with perifusion experiments demonstrating the dynamics of glucagon and insulin secretion in response to glucose. frontiersin.org Transgenic pig models are also being developed to study metabolic diseases, offering a platform to investigate the long-term effects of altered glucagon signaling in a large animal model. researchgate.net
Dogs have historically been used in classic endocrinology studies that have helped to define the role of glucagon in glucose homeostasis. researchgate.net For instance, studies in dogs have demonstrated that glucagon plays a significant role in maintaining basal glucose production. researchgate.net Research in dogs has also explored the physiological and pharmacological actions of GLP-1, including its effects on glucagon secretion. nih.gov
These large animal models are particularly important for preclinical studies, providing a bridge between basic research in rodents and clinical applications in humans. springernature.com
Transplanted Islet Models for Functional Studies
Transplanted islet models are invaluable tools for investigating the in vivo function of pancreatic α-cells and the secretion of glucagon. These models, which involve the transplantation of isolated islets into recipient animals or humans, allow for the study of islet function in a physiological setting, free from the confounding influences of the native pancreas.
One of the key applications of these models is to understand the regulation of glucagon secretion in response to hypoglycemia. Studies involving islet autotransplantation in humans who have undergone total pancreatectomy have revealed crucial insights into the role of the transplant site. When islets are transplanted into the liver (intrahepatic transplantation), the glucagon response to hypoglycemia is often impaired or absent. nih.govdiabetesjournals.org However, these intrahepatic islets still respond to other stimuli, such as intravenous arginine, indicating that the secretory machinery is intact. nih.govdiabetesjournals.org In contrast, when a portion of the islets is transplanted into a non-hepatic site, such as the peritoneal cavity, the glucagon and symptom responses to hypoglycemia are preserved. nih.gov This suggests that the intrahepatic environment may mask the α-cells from sensing systemic hypoglycemia, possibly due to increased local glucose levels from glycogenolysis. nih.gov
To overcome the challenge of distinguishing between human and mouse glucagon, which have identical amino acid sequences, researchers have developed innovative animal models. One such model is a glucagon-knockout (GKO) immunocompromised mouse. nih.govbiorxiv.org By transplanting human islets into these GKO mice, scientists can specifically measure human glucagon secretion in vivo without interference from the host's endogenous glucagon. nih.govbiorxiv.org This model has been instrumental in demonstrating that transplanted human islets, including those from donors with type 2 diabetes, retain their ability to secrete glucagon in a regulated manner. nih.gov Furthermore, these studies have shown that glucagon from the transplanted islets can correct metabolic defects associated with glucagon deficiency in the host mice, such as altered amino acid and glucose levels. nih.govbiorxiv.org
Islet organoids, three-dimensional cell cultures that mimic the structure and function of native islets, represent another promising avenue for functional studies. frontiersin.org These organoids can be generated from various cell sources, including pancreatic progenitor cells, and can be differentiated into all the major endocrine cell types, including glucagon-secreting α-cells. frontiersin.org When transplanted into diabetic mouse models, these organoids have been shown to restore normal blood glucose levels and exhibit appropriate glucose-stimulated insulin secretion. frontiersin.org This technology provides a scalable and renewable source of functional islets for transplantation and for studying the mechanisms of glucagon secretion in a controlled in vitro environment that can be translated to in vivo models.
The data from various transplanted islet models underscore the importance of the microenvironment in regulating α-cell function and highlight the potential of these models for both basic research and therapeutic applications.
Table 1: Glucagon Response in Different Islet Transplant Models
| Transplant Model | Glucagon Response to Hypoglycemia | Glucagon Response to Arginine | Key Findings |
|---|---|---|---|
| Human Intrahepatic Autotransplantation | Impaired/Absent nih.govdiabetesjournals.org | Present nih.govdiabetesjournals.org | The liver microenvironment appears to blunt the α-cell response to systemic hypoglycemia. |
| Human Non-Hepatic Autotransplantation | Preserved nih.gov | Not reported | Non-hepatic sites allow for a normal glucagon counter-regulatory response. |
| Human Islet Xenotransplantation in GKO Mice | Regulated secretion demonstrated nih.govbiorxiv.org | Not reported | Enables specific in vivo measurement of human glucagon secretion and demonstrates retained function of transplanted islets. nih.gov |
| Islet Organoid Transplantation in Mice | Inferred from restored normoglycemia frontiersin.org | Not reported | Organoids can mature into functional islets capable of regulating glucose homeostasis. frontiersin.org |
Advanced Techniques in Glucagon Research
The study of glucagon has been significantly advanced by a range of sophisticated techniques that allow for detailed investigation at the molecular, cellular, and structural levels. These methods have provided unprecedented insights into the biology of pancreatic α-cells and the regulation of glucagon secretion.
Molecular Biology Approaches (e.g., Gene Expression Profiling, Transcriptomics, RNA sequencing)
Molecular biology techniques are fundamental to understanding the genetic and transcriptional regulation of glucagon production and α-cell function. Gene expression profiling, often performed using microarrays or, more recently, RNA sequencing (RNA-seq), allows for a comprehensive analysis of the genes that are active in α-cells under different physiological or pathological conditions.
Transcriptomic studies have been instrumental in identifying the unique molecular signature of α-cells compared to other islet cell types. By analyzing the complete set of RNA transcripts, researchers can uncover novel genes and signaling pathways involved in α-cell development, identity, and function. For instance, RNA-seq of α-cells has helped to elucidate the complex network of transcription factors that regulate the expression of the proglucagon gene (GCG), which encodes the precursor protein for glucagon and other related peptides like GLP-1.
These approaches are also critical for investigating how α-cell gene expression is altered in metabolic diseases such as diabetes. By comparing the transcriptomes of α-cells from healthy individuals and those with diabetes, scientists can identify dysregulated genes that may contribute to the impaired glucagon secretion observed in these conditions. This information is vital for developing targeted therapies aimed at restoring normal α-cell function.
Proteomic and Metabolomic Analyses
While transcriptomics reveals the genetic blueprint, proteomics and metabolomics provide a snapshot of the functional molecules within the cell. Proteomic analyses involve the large-scale study of proteins, including their expression levels, modifications, and interactions. In the context of glucagon research, proteomics can be used to identify the full complement of proteins present in α-cells and to understand how this proteome changes in response to various stimuli, such as changes in glucose levels. This can reveal key proteins involved in glucagon synthesis, packaging into secretory granules, and exocytosis.
Metabolomics, the study of small molecules or metabolites, offers another layer of functional information. By analyzing the metabolome of α-cells, researchers can gain insights into the metabolic pathways that fuel glucagon secretion. For example, metabolomic studies can identify key metabolites that act as signaling molecules to regulate α-cell activity. This is particularly important for understanding how α-cells sense and respond to changes in systemic glucose and amino acid concentrations.
Together, proteomics and metabolomics provide a systems-level view of α-cell function, complementing the information obtained from genomic and transcriptomic studies.
Electrophysiological Techniques (e.g., Patch-Clamp, Calcium Imaging)
The secretion of glucagon is a tightly regulated process that is controlled by the electrical activity of the α-cell membrane. Electrophysiological techniques are essential for directly measuring and manipulating this activity.
The patch-clamp technique is a powerful tool that allows researchers to record the ion currents flowing across the α-cell membrane. By controlling the membrane voltage, it is possible to study the activity of individual ion channels, such as ATP-sensitive potassium (KATP) channels and voltage-gated calcium (Ca2+) channels, which are known to play a crucial role in regulating glucagon release. These studies have been pivotal in building our current understanding of how glucose and other secretagogues modulate α-cell excitability.
Calcium imaging is another key technique that allows for the visualization of changes in intracellular calcium concentration ([Ca2+]i), a critical second messenger in the glucagon secretion pathway. Using fluorescent calcium indicators, researchers can monitor [Ca2+]i dynamics in real-time in response to various stimuli. This has provided direct evidence for the role of calcium influx through voltage-gated channels in triggering the exocytosis of glucagon-containing granules.
These electrophysiological approaches, often used in combination, provide a detailed, real-time picture of the cellular events that govern glucagon secretion.
Structural Biology Methods (e.g., Cryo-Electron Microscopy, X-ray Crystallography)
Understanding the three-dimensional structure of glucagon and its receptor is crucial for deciphering its mechanism of action and for designing drugs that can modulate its activity. Structural biology methods provide atomic-level details of these molecules.
X-ray crystallography has been a cornerstone of structural biology for decades. This technique involves crystallizing the molecule of interest and then bombarding it with X-rays. The resulting diffraction pattern can be used to calculate the electron density and, ultimately, the atomic structure of the molecule. This method has been used to determine the structure of glucagon and to provide insights into how it binds to its receptor.
More recently, cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the structures of large and complex biological molecules, such as the glucagon receptor, which is a G protein-coupled receptor (GPCR). In cryo-EM, samples are flash-frozen in a thin layer of ice and then imaged with an electron microscope. The resulting two-dimensional images can be computationally combined to reconstruct a high-resolution three-dimensional structure. Cryo-EM has been instrumental in revealing the structure of the activated glucagon receptor in complex with its signaling partners, providing a detailed blueprint for understanding signal transduction.
Biophysical Characterization (e.g., Circular Dichroism, Surface Plasmon Resonance)
Biophysical techniques are used to study the physical properties and interactions of molecules. These methods are essential for characterizing the structure, stability, and binding kinetics of glucagon and its receptor.
Circular dichroism (CD) spectroscopy is a technique that is sensitive to the secondary structure of proteins. It is used to study the conformation of glucagon in different environments and to investigate how its structure changes upon binding to its receptor or other molecules. This information is important for understanding the relationship between the structure and function of the hormone.
Surface plasmon resonance (SPR) is a powerful technique for studying the binding interactions between molecules in real-time. In an SPR experiment, one molecule (e.g., the glucagon receptor) is immobilized on a sensor surface, and the binding of another molecule (e.g., glucagon) is detected as a change in the refractive index at the surface. This allows for the precise measurement of binding affinity (how tightly the molecules bind) and kinetics (the rates of association and dissociation). SPR is widely used in drug discovery to screen for compounds that bind to the glucagon receptor and to characterize their binding properties.
These biophysical methods provide quantitative data on the molecular properties and interactions of glucagon, which is essential for a complete understanding of its biological function.
Table 2: Advanced Techniques in Glucagon Research
| Technique Category | Specific Method | Key Application in Glucagon Research |
|---|---|---|
| Molecular Biology | RNA Sequencing (RNA-seq) | Comprehensive analysis of α-cell gene expression; identification of regulatory networks. |
| Proteomics & Metabolomics | Mass Spectrometry | Identification of α-cell proteins and metabolites; understanding metabolic pathways fueling secretion. |
| Electrophysiology | Patch-Clamp | Measurement of ion channel activity and membrane potential in α-cells. |
| Electrophysiology | Calcium Imaging | Real-time visualization of intracellular calcium signaling during secretion. |
| Structural Biology | Cryo-Electron Microscopy (Cryo-EM) | High-resolution structure determination of the glucagon receptor and its complexes. |
| Structural Biology | X-ray Crystallography | Atomic-level structure determination of glucagon. |
| Biophysical Characterization | Circular Dichroism (CD) | Analysis of glucagon secondary structure and conformational changes. |
| Biophysical Characterization | Surface Plasmon Resonance (SPR) | Real-time measurement of the binding affinity and kinetics of glucagon to its receptor. |
Computational Biology and Molecular Modeling
Computational biology and molecular modeling have become indispensable tools for investigating the structural dynamics, function, and interactions of GlucaGen. These in silico approaches provide high-resolution insights into the peptide's behavior and its engagement with its receptor, complementing experimental data and guiding the design of novel therapeutics. Techniques such as molecular dynamics (MD) simulations, homology modeling, and protein-protein docking allow researchers to visualize and analyze molecular interactions at an atomic level. rsc.orgresearchgate.net
Molecular dynamics simulations, for instance, are used to study the dynamic behavior of the glucagon receptor (GCGR) and the conformational changes that occur upon binding. nih.gov These simulations can reveal how the receptor transitions between active and inactive states and how ligands influence this process. rsc.orgacs.org By modeling the glucagon-GCGR complex, researchers can identify key amino acid residues that are critical for binding and signal transduction. acs.org This information is vital for understanding the hormone's mechanism of action and for designing analogues with modified properties.
Furthermore, computational methods are employed to investigate the factors influencing the stability and aggregation of glucagon, a significant challenge in its pharmaceutical formulation. acs.org Simulations can demonstrate how different environmental conditions or the presence of excipients can stabilize the peptide's structure, thereby preventing the formation of insoluble fibrils. acs.org These predictive models help accelerate the development of more stable this compound formulations.
Detailed Research Findings
Computational studies have yielded specific and detailed findings regarding this compound and its receptor interactions. Homology modeling has been used to construct three-dimensional structures of the glucagon receptor, which were not fully resolved experimentally. rsc.orgresearchgate.net These models serve as the foundation for subsequent docking and simulation studies to predict how glucagon and its analogues bind to the receptor. rsc.org
Molecular docking studies have successfully predicted the binding poses of various small molecules and peptide agonists within the glucagon-like peptide-1 receptor (GLP-1R), a related receptor, highlighting the crucial role of hydrophobic and pi-pi stacking interactions in maintaining complex stability. nih.govdtu.dk Similar approaches have been used to screen large libraries of natural compounds to identify novel potential inhibitors of the glucagon receptor. nih.gov
MD simulations have provided a granular view of the conformational dynamics of glucagon-related peptides. For example, simulations have shown that for analogues like short glucagon-like peptide-1 (sGLP-1), environmental factors such as pH and temperature significantly alter the peptide's secondary structure, particularly its α-helical content. worldscientific.com Other studies have used MD simulations to design and assess the stability of new glucagon mutants, with some designs showing improved binding affinity and structural integrity compared to existing peptide drugs. researchgate.net Research combining computational simulations with experimental validation has elucidated how certain excipients, such as 2-hydroxypropyl-β-cyclodextrin (2-HPβCD) and lactose (B1674315), can inhibit glucagon aggregation by disrupting protein-protein interactions or by stabilizing the α-helical structure of the peptide. acs.org
Quantitative structure-activity relationship (QSAR) models have also been developed to analyze and correlate the structural features of ultra-short GLP-1 receptor agonists with their biological activity, aiding in the optimization of peptide therapeutics. mdpi.com These integrated computational approaches have proven to be powerful in both understanding the fundamental biology of this compound and in the rational design of new, more effective related therapies. acs.orgnih.gov
Table 1: Application of Computational Methods in Glucagon Research
| Computational Method | Primary Application in Glucagon Studies | Key Findings/Insights | Reference |
|---|---|---|---|
| Molecular Dynamics (MD) Simulations | Analyzing the conformational dynamics of glucagon and its receptor; studying peptide aggregation. | Revealed that environmental factors (pH, temperature) alter peptide secondary structure. Identified how excipients stabilize glucagon monomers to prevent aggregation. | acs.orgworldscientific.com |
| Homology Modeling | Constructing 3D models of the glucagon receptor (GCGR) and related receptors (e.g., GLP-1R). | Provided structural frameworks for receptors when experimental structures were unavailable, enabling further docking and simulation studies. | rsc.orgresearchgate.net |
| Molecular Docking | Predicting the binding modes of ligands (agonists, antagonists) to the glucagon receptor. | Identified key binding interactions (e.g., hydrophobic interactions, hydrogen bonds) and guided the virtual screening of compound libraries for novel inhibitors. | nih.govnih.govnih.gov |
| Pharmacophore Modeling | Developing models based on the essential structural features of known active ligands to screen for new compounds. | Created models with features like hydrogen bond acceptors and hydrophobic regions to identify novel glucagon receptor antagonist candidates. | nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating the chemical structure of glucagon analogues with their biological activity. | Developed models to analyze and predict the potency of ultra-short GLP-1R agonists, aiding in peptide optimization. | mdpi.com |
Table 2: Summary of Molecular Modeling Studies on Glucagon and Related Peptides
| Study Focus | Model/System | Computational Technique(s) Used | Summary of Findings | Reference |
|---|---|---|---|---|
| Glucagon Aggregation Inhibition | Glucagon with lactose or 2-HPβCD | Molecular Dynamics (MD) Simulations | Lactose stabilizes the α-helical content of glucagon, while 2-HPβCD is more effective at disrupting protein-protein interactions to preserve the monomeric form. | acs.org |
| Receptor Binding Mechanism | GLP-1R with small molecule agonists | Molecular Docking, MD Simulations, MM/PBSA | Hydrophobic interactions and van der Waals forces are significant contributors to the binding energy and stability of the ligand-receptor complex. | nih.govdtu.dk |
| Design of Dual-Acting Agonists | Glucagon and GLP-1 receptors with co-agonist peptides | MD Simulations, Free Energy Calculations | Identified specific residue mutations that alter peptide binding affinity to either receptor, providing a rational design approach for dual-agonists. | acs.orgnih.gov |
| Structural Stability of Analogues | Short glucagon-like peptide-1 (sGLP-1) in various solvents | Molecular Dynamics (MD) Simulations | The secondary structure (α-helix content) of sGLP-1 is sensitive to changes in pH, ion concentration, and temperature. | worldscientific.com |
| Identification of Novel Antagonists | Glucagon Receptor (GCGR) | Pharmacophore Modeling, Virtual Screening, Molecular Docking | Developed a five-feature pharmacophore model to successfully screen databases and identify novel small molecules as potential GCGR antagonists. | nih.gov |
Structural Biology and Rational Ligand Design Research
Glucagon (B607659) Peptide Structure-Function Relationship
Glucagon is a 29-amino acid peptide hormone that plays a critical role in glucose homeostasis. genscript.comnih.govwikipedia.org Its ability to bind and activate its receptor is intricately linked to its three-dimensional structure and conformational dynamics.
Upon binding to its receptor, glucagon adopts a distinct alpha-helical conformation. nih.gov While largely unstructured in aqueous solution, the peptide folds into an α-helix in the presence of lipid micelles, which mimic the cell membrane environment, and upon interaction with the receptor's extracellular domain (ECD). ovid.com This induced helical structure is crucial for proper receptor engagement. Specifically, studies on glucagon and related peptides suggest that the C-terminal portion of the peptide (residues 19-29) forms a stable amphipathic helix necessary for high-affinity binding to the receptor's N-terminal domain. nih.govnih.gov The N-terminal region (residues 1-10) is also critical, inserting deep into the transmembrane domain (TMD) core to trigger receptor activation. proteopedia.orgscispace.com
Alanine scanning mutagenesis and structural modeling have identified several key residues on the glucagon peptide that are essential for receptor interaction. These residues are primarily located on one face of the alpha-helix, creating a surface for receptor binding. nih.gov The interaction is largely hydrophobic, with specific residues making numerous contacts with the receptor. nih.gov
Interactive Data Table: Key Glucagon Residues for Receptor Interaction
| Residue Position | Amino Acid | Role in Receptor Interaction |
| 1 | Histidine (His) | Critical for binding and activation; fits into the deep TMD cavity. proteopedia.org |
| 3 | Glutamine (Gln) | Important for successful binding interaction with the GCGR. proteopedia.org |
| 6 | Phenylalanine (Phe) | Crucial for binding affinity. proteopedia.org |
| 10 | Tyrosine (Tyr) | Plays a strong role in ligand binding affinity. proteopedia.org |
| 15 | Aspartic Acid (Asp) | Identified as an important residue for peptide binding. nih.gov |
| 22 | Phenylalanine (Phe) | A key residue for binding; buries a large surface area upon interaction. nih.gov |
| 23 | Valine (Val) | Considered one of the most important residues for peptide binding. nih.gov |
| 27 | Methionine (Met) | Crucial for binding to the N-terminal domain of the receptor. nih.gov |
The conformational flexibility of glucagon is a key aspect of its biological function. The peptide transitions from a disordered state in circulation to a structured α-helical conformation upon binding. ovid.comnih.gov This "induced fit" mechanism is energetically favorable and allows for a two-step binding process. First, the C-terminus of glucagon binds to the receptor's ECD, an event that promotes the formation of the helical structure. Subsequently, the now-structured N-terminus of the peptide can properly dock into the transmembrane binding pocket, leading to receptor activation. nih.gov
This flexibility is essential for the receptor's activation dynamics. Molecular dynamics simulations suggest that the glucagon receptor itself exists in an equilibrium between open and closed states. nih.gov The flexible nature of the glucagon ligand allows it to interact with and stabilize the "open," active conformation of the receptor. nih.gov Studies using fragments of glucagon have shown that neither the N-terminal (1-17) nor the C-terminal (19-29) fragment alone can fully activate the receptor, highlighting that the intact, flexible sequence is necessary to bridge the two interaction sites (ECD and TMD) and induce the conformational changes required for full biological activity. nih.gov
Glucagon Receptor Structural Insights
The human glucagon receptor (GCGR) is a member of the Class B family of G protein-coupled receptors (GPCRs). proteopedia.orgthieme-connect.comscreen.org.cn Its structure is characterized by a large N-terminal extracellular domain (ECD) and a seven-transmembrane helix (TMH) domain. proteopedia.orgscreen.org.cnnih.gov Understanding the intricate structure of the GCGR is fundamental to deciphering its mechanism of activation.
The ECD of the glucagon receptor is a globular domain of about 120-150 amino acids, stabilized by three conserved disulfide bonds. scispace.comthieme-connect.comscreen.org.cn It functions as the initial binding site for the C-terminal portion of the glucagon peptide, providing ligand selectivity. proteopedia.org A notable feature of the GCGR is the "stalk," a region connecting the ECD to the first transmembrane helix (TM1). scispace.comscreen.org.cnnih.gov This stalk, which extends above the membrane, helps to position the ECD correctly relative to the transmembrane domain, creating the complete glucagon-binding site. scispace.comscreen.org.cn
Upon ligand binding, the C-terminal α-helix of glucagon nestles into a hydrophobic groove on the ECD. frontiersin.org The interaction between the peptide and the ECD, along with the first extracellular loop (ECL1), is thought to stabilize an "open" state of the receptor, which is permissive for activation. nih.govnih.gov The binding of the peptide's C-terminus to the ECD is the first step in a "two-domain" binding model, which then facilitates the insertion of the peptide's N-terminus into the transmembrane pocket. researchgate.net
Activation of the glucagon receptor involves significant conformational changes within the seven-transmembrane helix bundle. Upon the insertion of glucagon's N-terminus into the binding pocket located deep within the TMH domain, the helices undergo a large-scale rearrangement. proteopedia.orgnih.govnih.gov
The most dramatic movement occurs in transmembrane helix 6 (TM6), which moves outward, away from the core of the receptor. nih.gov This movement, along with a smaller outward shift of TM5, opens a cavity on the intracellular side of the receptor. nih.gov This newly formed cavity is the binding site for intracellular G proteins. The rearrangement of the TMH bundle is a hallmark of Class B GPCR activation and is more extensive than the conformational changes typically seen in Class A GPCRs. nih.gov This process is allosterically regulated, meaning the binding event at the extracellular side triggers a structural change on the intracellular side, enabling signal transduction. nih.gov
The intracellular loops (ICLs) connecting the transmembrane helices play a pivotal role in the selective coupling of the receptor to specific downstream G proteins. eurekalert.orgglucagon.com The glucagon receptor primarily couples to the Gs protein to activate adenylyl cyclase and increase intracellular cAMP levels, but it can also couple to other G proteins like Gi and Gq. eurekalert.orgwikipedia.orgmdpi.com
Structural and functional studies have revealed that the different intracellular loops contribute distinctively to G protein recognition. eurekalert.org
ICL1 and ICL3 : These loops, along with a hydrophobic binding cavity, are more important for the recognition of Gi proteins. eurekalert.org
ICL2 : The second intracellular loop, in conjunction with the junction between helix VII and helix VIII, plays a crucial role in the preferential and high-affinity coupling to the Gs protein. eurekalert.org
The receptor uses different interaction patterns and conformational differences within these loops to achieve G protein specificity. eurekalert.org For instance, the interaction interface for Gs is much larger than for Gi, providing a structural basis for the receptor's preference for Gs coupling. eurekalert.org Therefore, the ICLs act as a selective interface, translating the single event of glucagon binding into a specific or pleiotropic downstream cellular signal. nih.gov
Interactive Data Table: Structural Components of the Glucagon Receptor and Their Functions
| Receptor Component | Location | Key Function in Activation |
| Extracellular Domain (ECD) | N-terminus, outside the cell | Initial binding and recognition of the C-terminal end of glucagon. proteopedia.orgscreen.org.cn |
| Stalk Region | Connecting ECD and TM1 | Positions the ECD relative to the membrane to form the ligand-binding site. scispace.comscreen.org.cnnih.gov |
| Transmembrane Helices (TMH) | Spanning the cell membrane | Form the ligand-binding pocket for the N-terminus of glucagon and undergo conformational changes. proteopedia.orgnih.gov |
| Intracellular Loop 2 (ICL2) | Intracellular | Plays a crucial role in the selective coupling to Gs proteins. eurekalert.org |
| Intracellular Loops 1 & 3 | Intracellular | Important for the recognition and coupling to Gi proteins. eurekalert.org |
Design and Synthesis of Glucagon Receptor Ligands
The development of novel ligands targeting the glucagon receptor (GCGR) is a dynamic area of research, driven by the therapeutic potential of modulating its signaling pathways. Rational design and chemical synthesis have enabled the creation of a diverse array of molecules, including agonists, partial agonists, and antagonists, each with specific properties tailored for desired biological effects. These efforts leverage a deep understanding of the structural biology of the GCGR and its interaction with its native ligand, glucagon.
Strategies for Molecular Modification and Stabilization
Native glucagon is a 29-amino acid peptide that is prone to enzymatic degradation and physical instability, limiting its therapeutic utility. biorxiv.org Consequently, a primary focus of ligand design has been to enhance its stability through various molecular modifications.
Lactam Bridges: One effective strategy to confer conformational stability and resistance to enzymatic degradation is the introduction of intramolecular lactam bridges. acs.orgnih.govacs.org These covalent linkages between the side chains of amino acids, such as glutamic acid and lysine (B10760008), constrain the peptide's structure, often stabilizing the α-helical conformation required for receptor binding and activation. acs.orgnih.govacs.org By fixing the peptide in a bioactive conformation, lactam bridges can enhance potency and prolong the ligand's half-life by shielding it from degradative enzymes like dipeptidyl peptidase-IV (DPP-IV) and neutral endopeptidase (NEP) 24.11. nih.govacs.org Research on glucagon-like peptide-1 (GLP-1), a related peptide, has demonstrated that introducing multiple lactam bridges can significantly improve enzymatic stability and receptor activation capability. acs.orgnih.govacs.org
Lipid Modifications: Another widely employed strategy is the attachment of lipid moieties, a process known as lipidation or acylation. researchgate.netnih.gov This modification can enhance the therapeutic profile of glucagon analogs in several ways. researchgate.net Attaching a fatty acid chain, often via a linker to a lysine residue, can promote binding to serum albumin, which significantly extends the peptide's circulation half-life. preprints.org Lipidation can also stabilize the secondary structure of the peptide and modulate its interaction with the cell membrane, potentially increasing its local concentration near the receptor. researchgate.netnih.gov The site and nature of the lipid modification are critical, as they can influence the ligand's potency and its relative activity at different receptors, for instance, in the design of dual agonists for the glucagon and GLP-1 receptors. researchgate.netnih.gov
| Modification Strategy | Mechanism of Action | Primary Advantages | Example Application |
| Lactam Bridges | Intramolecular cyclization to constrain peptide conformation. | Increased enzymatic stability (resistance to DPP-IV and NEP), enhanced receptor binding affinity. nih.govacs.org | Stabilization of α-helical domains in GLP-1 analogues. acs.org |
| Lipid Modifications | Covalent attachment of a fatty acid chain. | Prolonged plasma half-life via albumin binding, enhanced structural stability, modulated receptor interaction. researchgate.netpreprints.org | Development of long-acting GLP-1/GCGR dual agonists. nih.gov |
Rational Design of Agonists, Partial Agonists, and Antagonists
The rational design of glucagon receptor ligands is a structure-guided process aimed at creating molecules with specific signaling properties. This involves modifying the amino acid sequence of glucagon or related peptides to alter their affinity, efficacy, and selectivity for the GCGR. nih.govacs.org
Agonists: The design of potent and stable GCGR agonists often involves amino acid substitutions that enhance the peptide's α-helical structure and improve its resistance to degradation. biorxiv.org Furthermore, the development of dual or triple agonists, which also activate receptors for GLP-1 and/or glucose-dependent insulinotropic polypeptide (GIP), is a major area of research. nih.govnih.gov These multi-receptor agonists are designed by combining structural features from the different native peptide ligands to achieve a balanced activity profile at each target receptor. nih.govnih.gov For example, a dual agonist might be created by modifying the glucagon sequence to incorporate residues that are critical for GLP-1 receptor activation. nih.gov
Partial Agonists: A partial agonist binds to the receptor and elicits a response that is weaker than that of a full agonist. The design of partial agonists can be achieved by introducing specific amino acid substitutions that affect the ligand's ability to fully induce the conformational changes in the receptor required for maximal G protein activation. acs.org Structural studies of the GCGR bound to a low-potency partial agonist have revealed an inactive conformation of the receptor, providing insights into the molecular basis of partial agonism. nih.govacs.org
Antagonists: Glucagon receptor antagonists are designed to bind to the receptor without activating it, thereby blocking the action of endogenous glucagon. The development of peptide-based antagonists has often involved truncating the N-terminus of the glucagon peptide. nih.gov The N-terminal region of glucagon is crucial for receptor activation; its removal can result in a molecule that retains the ability to bind to the receptor but cannot initiate a signaling cascade. nih.gov For instance, N-terminal truncation of the related peptide exendin-4 (B13836491) generated a potent GLP-1 receptor antagonist. nih.gov
Research into Biased Signaling and Selective Receptor Conformations
Recent research has revealed that G protein-coupled receptors (GPCRs) like the GCGR can be activated in ways that preferentially engage specific downstream signaling pathways, a phenomenon known as biased signaling or functional selectivity. researchgate.netnih.gov This has opened new avenues for designing ligands with more refined therapeutic effects.
Ligand binding to the GCGR can trigger not only the canonical Gs protein/cAMP pathway but also pathways involving β-arrestin recruitment. researchgate.netdiabetesjournals.org These different pathways can have distinct physiological consequences. Biased agonists are ligands that selectively activate one pathway over another. nih.govnih.gov For example, a G protein-biased agonist would primarily stimulate cAMP production with minimal recruitment of β-arrestin. diabetesjournals.orgnih.gov This is considered a desirable profile, as β-arrestin recruitment is often associated with receptor desensitization and internalization, which can attenuate the signaling response over time. nih.govimperial.ac.uk Research on dual GLP-1R/GCGR co-agonists has shown that molecules biased towards cAMP generation and away from β-arrestin recruitment can lead to enhanced insulin (B600854) release in vitro. diabetesjournals.org The ubiquitination status of the glucagon receptor itself has also been shown to influence signaling bias, with deubiquitination diminishing Gs coupling while enhancing β-arrestin-dependent signaling. researchgate.net
This biased signaling is intimately linked to the ability of different ligands to stabilize distinct conformations of the receptor. nih.govnih.gov The glucagon receptor is a dynamic protein that can adopt multiple conformational states, including open and closed forms, even in the absence of a ligand. nih.govresearchgate.net An agonist, partial agonist, or antagonist can selectively bind to and stabilize a specific conformation or ensemble of conformations, thereby dictating the downstream signaling outcome. nih.govnih.gov For example, the binding of a full agonist stabilizes an active conformation that is competent for G protein coupling, while an antagonist might bind to an inactive state. biorxiv.orgnih.gov Understanding the structural basis for how different ligands stabilize these selective receptor conformations is a key goal of current research, utilizing techniques like cryo-electron microscopy, molecular dynamics simulations, and various spectroscopic methods to elucidate the dynamic relationship between ligand binding and receptor activation. biorxiv.orgnih.govresearchgate.net
| Compound/Ligand Class | Receptor Interaction/Signaling Pathway | Key Research Finding |
| G Protein-Biased Agonists | Preferential activation of Gs/cAMP pathway over β-arrestin recruitment. | Can lead to enhanced and prolonged signaling by avoiding receptor desensitization. nih.govimperial.ac.uk |
| Dual GLP-1R/GCGR Agonists | Activation of both GLP-1 and glucagon receptors, potentially with bias at one or both. | Co-agonists biased toward cAMP generation at the GLP-1R showed enhanced insulinotropic effects. diabetesjournals.org |
| Deubiquitinated GCGR | Diminished Gs coupling and enhanced β-arrestin binding. | The receptor's post-translational modification status can dictate signaling bias. researchgate.net |
Future Directions and Emerging Research Areas
Deeper Understanding of Alpha-Cell Identity and Plasticity
Recent studies highlight the dynamic nature of pancreatic alpha cells, challenging the long-held view of them as terminally differentiated cells. Emerging research focuses on unraveling the complexities of alpha-cell identity and their potential for plasticity, particularly in the context of metabolic disorders like diabetes.
Evidence from both model organisms and human studies suggests that diabetes is associated with a fundamental dysregulation of alpha-cell identity. bioscientifica.comresearchgate.net This includes impaired glucagon (B607659) secretion, changes in alpha-cell mass, dysregulation of transcription, and even conversion of alpha cells to beta cells. bioscientifica.comresearchgate.net Epigenetic studies indicate that alpha cells possess a more "poised" or open chromatin structure at key genes, suggesting an inherent epigenetic plasticity that may make them susceptible to transcriptional changes leading to loss of identity and function in diabetes. bioscientifica.comresearchgate.net
Further research into the mechanisms maintaining alpha-cell identity and function is considered critical for a complete understanding of diabetes. bioscientifica.comresearchgate.net The inherent plasticity of alpha cells is also being explored for their potential as a source of new beta cells, offering a potential therapeutic avenue for diabetes treatment. bioscientifica.comresearchgate.netmdpi.com Studies using genetic lineage tracing in models like zebrafish have demonstrated the conserved plasticity of alpha cells during regeneration and indicate that glucagon gene activation may be responsible for this cell fate switch. nih.gov
Functional alterations of alpha cells in diabetes are attributed to various factors, including impaired communication with the nervous system, paracrine signals from neighboring beta cells, and intrinsic defects related to glucose sensitivity and metabolism. ua.es Omics techniques and large-scale data analysis of purified alpha cells are providing deeper insights into the molecular basis of alpha-cell dysfunction. ua.es
Exploration of Unconventional Glucagon Actions and Metabolic Pathways
While glucagon is best known for its role in increasing blood glucose levels by stimulating hepatic glycogenolysis and gluconeogenesis, research is increasingly revealing a broader spectrum of its metabolic actions. mdpi.comresearchgate.netnih.govnih.gov
Beyond glucose regulation, glucagon has been shown to exert effects on amino acid and lipid metabolism. mdpi.combioscientifica.com It promotes fatty acid beta-oxidation and ketogenesis, contributing to energy supply. researchgate.netnih.gov Glucagon also influences protein metabolism by increasing ureagenesis and promoting amino acid uptake into hepatocytes, providing carbon skeletons for gluconeogenesis. nih.gov
Furthermore, glucagon agonism has demonstrated effects on energy balance, body adipose tissue mass, and food intake. researchgate.net The ability of glucagon to stimulate energy expenditure and its hypolipidemic and satiating effects make it an attractive target for the treatment of dyslipidemia and obesity. researchgate.netnih.gov Studies have shown that glucagon can increase oxygen consumption in the liver and may elevate energy expenditure chronically. nih.gov
The interplay of glucagon with nutrient intake, particularly amino acids, is central to its secretion and metabolic effects. mdpi.com The liver-alpha cell axis, involving glucagon and amino acids, is emerging as a critical aspect of metabolic regulation. ua.esmdpi.com
Novel Methodological Advancements for Real-Time and Single-Cell Analysis
Technological breakthroughs are significantly advancing the study of glucagon and alpha-cell biology. Novel methods are enabling researchers to investigate alpha cell function at unprecedented resolution, including real-time and single-cell analysis. researchgate.net
Methods for high-throughput functional imaging of single cells within heterogeneous preparations, such as dispersed pancreatic islets, allow for the assessment of single-cell responses to various stimuli in real time while identifying individual cell types. nih.gov These techniques can measure endpoints like ionic flux, metabolic responsiveness (e.g., NAD(P)H, mitochondrial membrane potential), and signal transduction (e.g., cAMP). nih.gov Subsequent immunohistochemistry can map cell type to their functional responses, revealing single-cell level functional differences and heterogeneity within a cell type. nih.gov
Single-cell RNA sequencing (scRNA-seq) has revolutionized the analysis of different cell types within heterogeneous populations, providing insights into alpha-cell heterogeneity and the mechanisms controlling their identity in health and disease. biorxiv.org This approach offers a comprehensive view of gene expression, revealing differences among cells of various types, states, and functions. frontiersin.org It facilitates the identification of differentially expressed genes and mapping them to biological pathways, deepening the understanding of genetic regulation networks. frontiersin.org
Novel methods for enriching live alpha cells from dissociated human islets with high purity are also being developed, enabling downstream functional and transcriptional studies. elifesciences.org These purified alpha cells can be cultured to form pseudoislets that maintain viability and respond to glucose challenges by secreting appropriate levels of glucagon. elifesciences.org
Integration of Multi-Omics Data for Systems-Level Understanding
The complexity of glucagon's role in metabolic homeostasis necessitates integrated approaches that can capture the interactions between various biological layers. Multi-omics data integration, combining data from genomics, epigenomics, transcriptomics, proteomics, and metabolomics, is becoming a mainstream strategy to elucidate complex molecular mechanisms. frontiersin.orgplos.org
Integrating multi-omics data can provide a more holistic view of biological systems and help delineate the transition from genotype to phenotype. plos.org In the context of glucagon and alpha cells, multi-omics approaches are being used to identify changes in genes, metabolites, and proteins related to metabolic phenotypes and alpha cell dysfunction. ua.esnih.gov
For example, integrated transcriptomics and metabolomics analysis has been used to identify alterations in gene expression and metabolites related to pathways such as the glucagon signaling pathway and central carbon metabolism, providing insights into molecular perturbations in glucose homeostasis. nih.gov Pathway-based multi-omics integration tools are being developed to integrate and interpret multi-omics data, exploiting knowledge of biological systems to provide interpretable models. plos.org This approach can strengthen the relationships between molecules in pathways and facilitate the detection of multiple small, correlated signals. plos.org
The integration of multi-omics data analysis with artificial intelligence and machine learning is a promising trend expected to enhance the predictive power and accuracy of research, facilitating the development of precise disease models and personalized therapies. frontiersin.org
Development of Advanced Theoretical and Computational Models of Glucagon Homeostasis
Mathematical and computational modeling plays a crucial role in understanding the complex regulation of glucagon secretion and its interplay with other metabolic factors. Advanced theoretical and computational models are being developed to simulate and analyze the mechanisms underlying glucagon homeostasis. tandfonline.comfrontiersin.orgroyalsocietypublishing.org
These models often integrate intracellular metabolic and electrical regulation of glucagon secretion, incorporating factors such as calcium homeostasis and the activity of voltage-gated ion channels. tandfonline.com They can also analyze paracrine and endocrine regulations, including the effects of insulin (B600854) and somatostatin (B550006) on alpha cell activity. tandfonline.comfrontiersin.org
Computational models are being used to explore and clarify challenging problems, such as the dysregulated glucagon secretion observed in type 2 diabetes, by considering factors like mitochondrial alterations in alpha cells. royalsocietypublishing.org These models can link alpha-cell metabolism with their electrical activity and glucagon secretion, allowing for the study of the interplay between processes related to ATP production and glucagon release. royalsocietypublishing.org
Q & A
Basic Research Questions
Q. How can researchers systematically identify and evaluate existing literature on GlucaGen's molecular mechanisms in glucose regulation?
- Methodology : Use structured search strategies combining PubMed, Google Scholar, and specialized databases (e.g., ClinVar, OMIM) with keywords like "this compound AND (glycogenolysis OR hypoglycemia)" and Boolean operators. Refine results by filtering for peer-reviewed studies, clinical trials, and reviews published in the last decade. Cross-reference citations in high-impact papers to identify foundational studies .
- Data Analysis : Create a literature matrix categorizing findings by study type (in vitro, animal, human), sample size, and outcomes to assess evidence quality. Tools like PRISMA frameworks can visualize gaps and biases .
Q. What experimental design principles ensure reproducibility in this compound pharmacokinetic studies?
- Methodology : Adopt standardized protocols for sample preparation (e.g., storage conditions for glucagon analogs), dose-response curves, and control groups. Document reagent sources (e.g., this compound batch numbers) and statistical power calculations to validate sample sizes. Use blinded data analysis to reduce bias .
- Validation : Replicate key experiments in independent labs using identical methodologies. Compare results via meta-analysis to confirm consistency across studies .
Q. How should researchers formulate hypotheses about this compound's role in rare metabolic disorders?
- Framework : Apply the PICO framework (Population: patients with congenital hyperinsulinism; Intervention: this compound administration; Comparison: placebo/standard therapy; Outcome: blood glucose normalization). Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine questions, such as "Does genetic variability in the GCGR receptor influence this compound efficacy?" .
Advanced Research Questions
Q. How can contradictory findings between preclinical and clinical studies on this compound's long-term effects be resolved?
- Methodology : Conduct translational studies using patient-derived organoids or humanized animal models to bridge interspecies differences. Perform dose-equivalence studies to align preclinical and clinical dosing regimens. Use Bayesian statistics to quantify uncertainty in conflicting data .
- Case Example : The GLUCOGEN project (France Genomic Medicine Initiative) integrates multi-omics data (genomics, proteomics) from diabetic cohorts to identify biomarkers predicting this compound responsiveness, addressing variability in clinical outcomes .
Q. What strategies optimize the integration of multi-omics data to study this compound's impact on hepatic glycogen metabolism?
- Workflow : Combine RNA-seq (gene expression), phosphoproteomics (enzyme activation), and metabolomics (glucose/glycogen levels) from liver tissue samples. Use bioinformatics tools like STRING for pathway enrichment analysis and machine learning (e.g., random forests) to identify predictive interaction networks .
- Validation : Apply CRISPR-Cas9 knockouts of candidate genes (e.g., PYGL) in cell lines to confirm mechanistic links to this compound activity .
Q. How do researchers address ethical challenges in this compound trials involving pediatric populations with hypoglycemia?
- Guidelines : Follow ICMJE and local IRB protocols for informed consent (e.g., assent forms for children, parental consent). Implement Data Safety Monitoring Boards (DSMBs) to review adverse events. Use adaptive trial designs to minimize risks while maximizing data utility .
Q. What computational models best predict this compound's stability and bioavailability in novel drug formulations?
- Tools : Molecular dynamics simulations (e.g., GROMACS) to study peptide stability under varying pH/temperature. Pharmacokinetic modeling (e.g., NONMEM) to simulate absorption rates in enteric-coated vs. subcutaneous delivery systems. Validate predictions with HPLC and mass spectrometry .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
